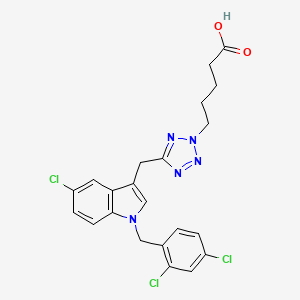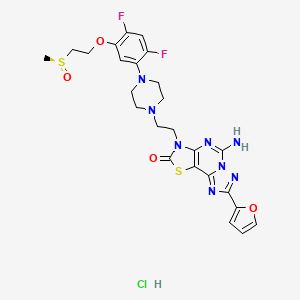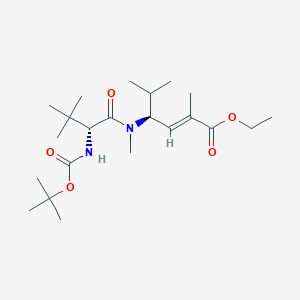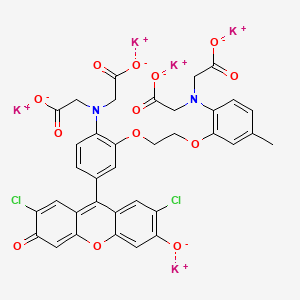
cPLA2|A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cPLA2|A-IN-2 is a compound that inhibits cytosolic phospholipase A2 (cPLA2), an enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid. This enzyme plays a crucial role in the inflammatory response and is implicated in various diseases, including neuroinflammation and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cPLA2|A-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical synthesis using automated equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
cPLA2|A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
cPLA2|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and the role of cPLA2 in lipid metabolism.
Biology: Employed in research on cell signaling pathways and the regulation of inflammatory responses.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cPLA2
Wirkmechanismus
cPLA2|A-IN-2 exerts its effects by inhibiting the activity of cytosolic phospholipase A2. This inhibition prevents the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid, a precursor of pro-inflammatory eicosanoids. The compound interacts with the enzyme’s active site, blocking its catalytic function and reducing the production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium-independent phospholipase A2 (iPLA2) inhibitors: Target a different isoform of phospholipase A2 and have distinct biological effects.
Secretory phospholipase A2 (sPLA2) inhibitors: Inhibit the secreted form of the enzyme and are used in different therapeutic contexts.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors: Target the lipoprotein-associated form of the enzyme and are investigated for their role in cardiovascular diseases.
Uniqueness
cPLA2|A-IN-2 is unique in its specificity for cytosolic phospholipase A2, making it a valuable tool for studying the role of this enzyme in various biological processes and diseases. Its ability to selectively inhibit cPLA2 without affecting other isoforms of phospholipase A2 highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C22H20Cl3N5O2 |
|---|---|
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
5-[5-[[5-chloro-1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]tetrazol-2-yl]pentanoic acid |
InChI |
InChI=1S/C22H20Cl3N5O2/c23-16-6-7-20-18(10-16)15(13-29(20)12-14-4-5-17(24)11-19(14)25)9-21-26-28-30(27-21)8-2-1-3-22(31)32/h4-7,10-11,13H,1-3,8-9,12H2,(H,31,32) |
InChI-Schlüssel |
OOOHFEPYBFMWLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C3=C2C=CC(=C3)Cl)CC4=NN(N=N4)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)

![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)





![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

